molecular formula C11H18O B6153011 6,6-dimethylspiro[2.5]octane-1-carbaldehyde CAS No. 1785212-51-2

6,6-dimethylspiro[2.5]octane-1-carbaldehyde

Cat. No.: B6153011
CAS No.: 1785212-51-2
M. Wt: 166.26 g/mol
InChI Key: ISAOCOLNWXYXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylspiro[2.5]octane-1-carbaldehyde is a bicyclic aldehyde featuring a spiro junction between a cyclopropane ring and a larger cyclohexane-derived ring. The compound’s structure includes two methyl groups at the 6-position of the octane framework and a formyl (-CHO) group at the 1-position.

Properties

CAS No.

1785212-51-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6,6-dimethylspiro[2.5]octane-2-carbaldehyde

InChI

InChI=1S/C11H18O/c1-10(2)3-5-11(6-4-10)7-9(11)8-12/h8-9H,3-7H2,1-2H3

InChI Key

ISAOCOLNWXYXMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2C=O)C

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 6,6-dimethylspiro[2.5]octane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylspiro[2.5]octane with an oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process .

Industrial production methods for this compound may involve more scalable and cost-effective approaches. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6,6-Dimethylspiro[2.5]octane-1-carbaldehyde undergoes various chemical reactions due to the presence of the reactive aldehyde group. Some of the common reactions include:

Scientific Research Applications

6,6-Dimethylspiro[2.5]octane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique spiro structure makes it valuable in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of these reactions.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6,6-dimethylspiro[2.5]octane-1-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. For example, it can react with amino groups on proteins to form Schiff bases, which can alter protein function and activity. Additionally, the compound’s spiro structure may influence its interaction with molecular targets, contributing to its unique properties and effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6,6-dimethylspiro[2.5]octane-1-carbaldehyde and related spiro compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₁H₁₆O -CHO, 6,6-dimethyl ~166.24* Rigid aldehyde; synthetic intermediate
6,6-Difluorospiro[2.5]octane-1-carbaldehyde C₉H₁₂F₂O -CHO, 6,6-difluoro 174.19 Enhanced electronegativity; drug design
6-Oxaspiro[2.5]octane-1-carbaldehyde C₈H₁₂O₂ -CHO, 6-oxa (oxygen atom in spiro ring) 140.18 Increased polarity; potential ligand
6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1-carbaldehyde C₁₀H₁₂O₄ -CHO, 4,8-dioxo, 5,7-dioxa, 6,6-dimethyl ~212.20 Highly oxidized; unstable under basic conditions
4-(5,5-Dimethylspiro[2.5]oct-4-yl)-3-buten-2-one C₁₃H₂₀O Ketone, spiro-methyl, conjugated alkene 192.30 Michael acceptor; natural product analog

*Estimated based on similar compounds.

Physical and Spectral Properties

  • Crystal Structures : The (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenyl derivative (CCDC 1450224) exhibits a distorted spiro geometry with weak C–H⋯O interactions stabilizing the lattice .
  • Collision Cross-Section (CCS) : For 6-oxaspiro[2.5]octane-1-carbaldehyde, CCS values range from 132.1 Ų ([M+H]⁺) to 144.9 Ų ([M+Na]⁺), indicating a compact, rigid structure compared to linear aldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.